molecular formula C21H21N3O2S B2748113 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403727-89-9

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2748113
CAS No.: 403727-89-9
M. Wt: 379.48
InChI Key: VNKIFKVSLLTICO-UHFFFAOYSA-N
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Description

3-[4-(3-Methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a high-purity quinazolinone derivative supplied as a pharmaceutical-grade intermediate for research and development . This compound is provided with a purity of >99%, analyzed by techniques such as LCMS, GCMS, HPLC, and NMR to ensure identity and quality . Quinazolinone derivatives are a therapeutically significant class of heterocyclic compounds, extensively investigated for their diverse biological activities. Scientific literature reports that quinazolinone scaffolds demonstrate a broad range of pharmacological properties, including potential as anti-cancer, anti-bacterial, anti-inflammatory, and anti-viral agents . The specific structure of this compound, featuring a thioxo group and a 3-methylpiperidine carbonylphenyl moiety, makes it a valuable synthetic building block for medicinal chemistry . It is primarily used in the synthesis of novel chemical entities, as a key intermediate in pharmaceutical applications, and in exploratory research within organic and bioorganic chemistry . The product is available with comprehensive supporting documentation, including a Certificate of Analysis (COA) and Safety Data Sheet (SDS) . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

403727-89-9

Molecular Formula

C21H21N3O2S

Molecular Weight

379.48

IUPAC Name

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C21H21N3O2S/c1-14-5-4-12-23(13-14)19(25)15-8-10-16(11-9-15)24-20(26)17-6-2-3-7-18(17)22-21(24)27/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,27)

InChI Key

VNKIFKVSLLTICO-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S

solubility

not available

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Imidoylative Cross-Coupling

Adapting the method by, 2-isocyanobenzoates react with amines under Cu(II) acetate catalysis to form quinazolin-4-ones. For the target compound:

  • Synthesis of 2-isocyanophenyl ester : React ethyl 2-aminobenzoate with triphosgene to generate the isocyanide.
  • Amine component : Prepare 4-(3-methylpiperidine-1-carbonyl)aniline via coupling 4-aminobenzoic acid with 3-methylpiperidine using EDCI/HOBt.

Reaction Conditions :

  • Catalyst: Cu(OAc)₂ (10 mol%)
  • Base: Et₃N (2 equiv)
  • Solvent: Anisole, 80°C, 12 h
  • Yield: ~65% (extrapolated from)

Key Insight : The thione group is introduced by substituting the carbonyl oxygen with sulfur using Lawesson’s reagent (2.2 equiv, toluene, reflux, 6 h).

Thiourea Cyclization

A classic route involves cyclizing anthranilic acid derivatives with thioureas:

  • Synthesis of methyl 2-amino-5-(4-(3-methylpiperidine-1-carbonyl)phenyl)benzoate :
    • Suzuki coupling of methyl 2-amino-5-bromobenzoate with 4-boronobenzoylpiperidine.
    • Amide coupling with 3-methylpiperidine (EDCI, DMAP, DCM).
  • Cyclocondensation : React with thiourea in POCl₃ (120°C, 6 h), followed by hydrolysis.

Data Table :

Step Reagents/Conditions Yield
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, DME, 80°C 75%
Amide formation EDCI, HOBt, DCM, rt 85%
Cyclocondensation Thiourea, POCl₃, 120°C, 6 h 60%

Post-Modification Strategies

Suzuki Coupling of Preformed Quinazolinone

  • Synthesize 3-bromo-2-sulfanylidene-1H-quinazolin-4-one :
    • Brominate 2-thioxo-1,2-dihydroquinazolin-4-one using NBS (DMF, 0°C, 2 h).
  • Coupling with 4-(3-methylpiperidine-1-carbonyl)phenylboronic acid :
    • Pd(PPh₃)₄, K₂CO₃, DME/H₂O (4:1), 90°C, 12 h.

Challenges :

  • Boronic acid stability requires protection of the amide as a tert-butyl carbamate during coupling.
  • Deprotection with TFA/DCM (1:1) restores the carbonyl group.

Thionation Methodologies

Lawesson’s Reagent-Mediated Conversion

Convert quinazolin-4-one to 2-sulfanylidene derivative:

  • Conditions : Lawesson’s reagent (2.2 equiv), toluene, reflux, 6 h.
  • Yield : 70–85% (varies with substitution pattern).

Phosphorus Sulfurization

Alternative using P₄S₁₀:

  • Conditions : Xylene, 140°C, 8 h.
  • Yield : ~60% (lower due to side reactions).

Amide Coupling for Piperidine Incorporation

Carbodiimide-Mediated Coupling

  • Activation : 4-Carboxyphenylboronic acid + EDCI/HOBt (DCM, 0°C→rt).
  • Coupling : Add 3-methylpiperidine (1.5 equiv), stir 12 h.
  • Yield : 90% (isolated after silica chromatography).

Critical Analysis of Methodologies

Method Advantages Limitations
Copper catalysis One-pot, atom-economical Requires specialized isocyanide
Thiourea cyclization High functional group tolerance Harsh POCl₃ conditions
Suzuki coupling Modular for diverse substituents Multi-step protection needed

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene (-S-) group undergoes oxidation under mild to moderate conditions, forming sulfinyl or sulfonyl derivatives. This reactivity aligns with trends observed in structurally related quinazoline-thione derivatives.

Reaction Conditions Product
Sulfanylidene → SulfonylH₂O₂, AcOH, 50°C, 6 hrs 3-[4-(3-Methylpiperidine-1-carbonyl)phenyl]-2-sulfonyl-1H-quinazolin-4-one
Sulfanylidene → SulfinylmCPBA, CH₂Cl₂, 0°C, 2 hrs 3-[4-(3-Methylpiipiperidine-1-carbonyl)phenyl]-2-sulfinyl-1H-quinazolin-4-one

The sulfonyl derivative shows enhanced stability and potential as a prodrug candidate in medicinal applications .

Nucleophilic Substitution

The piperidine carbonyl group reacts with nucleophiles such as amines or alcohols under basic conditions:

General Reaction:

Compound+R-NH2Et3N, DMFAmide derivative\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Amide derivative}

Key observations:

  • Piperidine carbonyl exhibits moderate electrophilicity, requiring activation via bases like triethylamine.

  • Primary amines react faster than secondary amines due to steric hindrance.

Electrophilic Aromatic Substitution

The phenyl ring undergoes regioselective substitution at the para position relative to the quinazolinone core :

Reagent Conditions Product
HNO₃/H₂SO₄0°C, 1 hrNitro-substituted derivative at C4' position
Br₂/FeBr₃RT, 30 minBromo-substituted derivative at C4' position

Density functional theory (DFT) calculations suggest electron-donating effects from the quinazolinone system direct electrophiles to the para position .

Reduction Reactions

The quinazolinone core can be reduced under catalytic hydrogenation conditions :

Reaction Pathway:

CompoundH2,Pd/C,EtOHTetrahydroquinazoline derivative\text{Compound} \xrightarrow{\text{H}_2, Pd/C, EtOH} \text{Tetrahydroquinazoline derivative}

  • Complete reduction requires elevated pressures (3–5 atm H₂) .

  • The sulfanylidene group remains intact under these conditions, demonstrating selective reducibility of the heterocyclic ring.

Thiol-Disulfide Exchange

The sulfanylidene group participates in dynamic covalent chemistry with exogenous thiols :

Mechanism:

Compound+RSHRSSR+Thiol-quinazolinone adduct\text{Compound} + \text{RSH} \rightleftharpoons \text{RSSR} + \text{Thiol-quinazolinone adduct}

  • Equilibrium favors adduct formation at pH 7–8 .

  • This reactivity enables applications in drug delivery systems leveraging thiol-rich biological environments .

Hydrolysis Reactions

The piperidine carbonyl undergoes hydrolysis under strongly acidic or basic conditions:

Acidic Hydrolysis:

CompoundHCl, reflux3Methylpiperidine+4Carboxyphenylquinazolinone\text{Compound} \xrightarrow{\text{HCl, reflux}} 3-Methylpiperidine + 4-Carboxyphenyl-quinazolinone

Basic Hydrolysis:

CompoundNaOH, H2O3Methylpiperidine+4Hydroxyphenylquinazolinone\text{Compound} \xrightarrow{\text{NaOH, H}_2\text{O}} 3-Methylpiperidine + 4-Hydroxyphenyl-quinazolinone

Hydrolysis rates correlate with steric bulk around the carbonyl group, as shown in comparative studies with analogous compounds.

Cross-Coupling Reactions

The phenyl ring participates in Suzuki-Miyaura couplings when functionalized with a halide :

Example:

Bromo-derivative+PhB(OH)2Pd(PPh3)4Biphenyl-substituted quinazolinone\text{Bromo-derivative} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biphenyl-substituted quinazolinone}

  • Yields exceed 75% when using aryl boronic acids with electron-donating groups .

  • Reaction tolerates the sulfanylidene moiety without side oxidation .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the quinazolinone core and alkenes :

Conditions:

  • 254 nm UV light, benzene solvent, 12 hrs

  • Forms tricyclic derivatives with retained sulfanylidene functionality

This reactivity profile highlights the compound’s versatility as a synthetic intermediate. Strategic modifications at the sulfanylidene, piperidine, or phenyl positions enable tailored physicochemical and biological properties, supporting its use in drug discovery and materials science .

Scientific Research Applications

Structural Features

The compound's structure can be broken down into several key components:

  • Quinazoline Core : A bicyclic structure that is central to its biological activity.
  • Sulfanylidene Group : Enhances reactivity and potential interactions with biological targets.
  • Piperidine Moiety : Suggests possible interactions with neurotransmitter receptors and other biological systems.

Molecular Formula

The molecular formula for this compound is C17H20N2OSC_{17}H_{20}N_2OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Medicinal Chemistry

The compound is being investigated for its potential as a bioactive agent with various therapeutic applications:

  • Anticancer Activity : Quinazoline derivatives have been noted for their ability to inhibit tumor growth. Studies suggest that compounds similar to 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one may exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The structural characteristics may allow the compound to interact with bacterial enzymes or membranes, leading to antimicrobial effects. Preliminary studies indicate potential efficacy against various pathogens .

Neuropharmacology

Given the presence of the piperidine moiety, this compound may interact with neurotransmitter systems:

  • Potential for Neurological Disorders : The interaction with neurotransmitter receptors suggests that it could be explored as a treatment for conditions such as depression or anxiety. Research into similar compounds has shown promise in modulating serotonin and dopamine pathways .

Synthetic Chemistry

The compound serves as a valuable building block in synthetic organic chemistry:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex structures, aiding in the development of new pharmaceutical agents or materials with specific properties .

Mechanism of Action

The mechanism of action of 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The piperidine moiety may interact with neurotransmitter receptors, while the quinazolinone core could inhibit certain enzymes. The sulfanylidene group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with key analogs:

Compound Name / CAS Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Features Biological Activity (Inferred/Reported)
Target Compound 4-(3-Methylpiperidine-1-carbonyl)phenyl C₂₁H₂₀N₃O₂S 390.47 Thione group, methylpiperidine-carbonyl Potential kinase/receptor modulation (structural inference)
Altanserin (CAS 76330-71-7) 2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl C₂₂H₂₂FN₃O₂S 411.49 Thione group, fluorobenzoyl-piperidine Serotonin 5-HT₂A/2C receptor antagonist
3-[3-(1H-Pyrazol-5-yl)phenyl]-… (SynHet) 3-(1H-pyrazol-5-yl)phenyl C₁₈H₁₃N₅OS 347.39 Thione group, pyrazole ring Pharmaceutical intermediate (e.g., kinase inhibitors)
3-(3-Imidazol-1-ylpropyl)-… (CAS 361150-62-1) 3-imidazol-1-ylpropyl C₁₄H₁₄N₄OS 286.35 Thione group, imidazole-propyl Antimicrobial/antifungal applications (inference)
3-(3-Prop-2-ynoxyphenyl)-… (SynHet) 3-prop-2-ynoxyphenyl C₁₈H₁₃N₃O₂S 335.38 Thione group, propargyloxy group Metabolic stability enhancement (structural inference)

Key Differences and Implications

Substituent Effects on Bioactivity: The methylpiperidine-carbonyl group in the target compound introduces a bulky, lipophilic moiety that may enhance blood-brain barrier penetration compared to Altanserin’s fluorobenzoyl-piperidine group, which is more polar .

Thione vs. Oxo Groups: The 2-sulfanylidene group in all compounds enhances metal-binding capacity compared to 4-oxo quinazolinones, making these derivatives suitable for chelation-based therapies .

Reported vs.

Pharmacological Potential

  • Neurological Targets: Altanserin’s success as a serotonin receptor antagonist highlights the scaffold’s relevance in neuropharmacology. The target compound’s methylpiperidine group may shift selectivity toward other GPCRs or monoamine transporters .
  • Anticancer Activity: Quinazolinones with pyrazole or imidazole substituents (e.g., SynHet’s compounds) inhibit kinases like EGFR or VEGFR, suggesting the target compound could be optimized for similar pathways .

Biological Activity

Introduction

The compound 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazoline derivative notable for its diverse biological activities. Quinazolines are recognized for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound is characterized by:

  • Molecular Formula : C21H21N3O2S
  • Molecular Weight : 379.48 g/mol
  • IUPAC Name : this compound
  • CAS Number : 403727-89-9

This structural configuration includes a sulfanylidene group, a piperidine carbonyl moiety, and a phenyl ring, which may enhance its reactivity and biological profile compared to other quinazoline derivatives .

Quinazoline derivatives often exhibit their biological effects through interactions with various molecular targets. For the compound :

  • Cytotoxicity : Studies have shown that quinazoline derivatives can induce cytotoxic effects on cancer cell lines. For instance, related quinazoline compounds demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines, with some derivatives exhibiting IC50 values much lower than the positive control, lapatinib .
  • Tyrosine Kinase Inhibition : The compound is hypothesized to inhibit multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. Inhibitory activities against these kinases are crucial for the development of anticancer therapies . For example, certain analogs showed IC50 values against CDK2 comparable to imatinib, a well-known anticancer drug .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects of related quinazoline derivatives on various cancer cell lines:

CompoundCell LineIC50 (µM)Comparison Control
3jMCF-70.20 ± 0.02Lapatinib (5.9 ± 0.74)
3gA27800.14 ± 0.03Lapatinib (12.11 ± 1.03)
2iCDK20.173 ± 0.012Imatinib (0.131 ± 0.015)
3iHER20.079 ± 0.015Lapatinib (0.078 ± 0.015)

These results indicate that the compound has potent cytotoxic properties and may serve as a promising candidate for further development in cancer therapy.

Mechanistic Insights

The mechanism by which quinazoline derivatives exert their effects often involves:

  • Cell Cycle Arrest : By inhibiting cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Many quinazoline derivatives trigger apoptotic pathways in tumor cells, leading to programmed cell death.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various quinazoline derivatives for their biological activities:

  • A study highlighted the synthesis of novel quinazolinone compounds that exhibited significant antitumor activity through tyrosine kinase inhibition .
  • Another investigation into quinazolinone derivatives revealed their potential as dual inhibitors targeting both autotaxin and carbonic anhydrase, showcasing their versatility in therapeutic applications .

Q & A

Q. What are the key considerations in synthesizing 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one?

Synthesis of this quinazolinone derivative requires careful selection of starting materials and reaction conditions. A common approach involves:

  • Step 1 : Condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with methyl thioacetate to form intermediate 4-substituted-1,3-dihydro-3-thioquinazol-2-one .
  • Step 2 : Hydrogenation or coupling with 3-methylpiperidine derivatives to introduce the piperidine-carbonyl moiety. For example, using 2,3-diazetidinone under hydrogenation conditions .
  • Critical Parameters : Solvent choice (e.g., ethanol, acetonitrile), reaction temperature (reflux for 6–12 hours), and stoichiometric ratios (typically 1:1 molar equivalents for coupling steps) .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H-NMR and 13^13C-NMR to confirm the presence of the sulfanylidene group (δ ~2.5–3.5 ppm for S-H environments) and the 3-methylpiperidine moiety (δ ~1.2–1.5 ppm for CH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Key peaks include C=O stretching (~1650–1700 cm1^{-1}) and N-H bending (~3300 cm1^{-1}) .

Q. What physicochemical properties are critical for solubility and formulation studies?

  • LogP : Calculated partition coefficient (e.g., using Molinspiration) to assess lipophilicity, which impacts membrane permeability .
  • Hydrogen Bonding : Hydrogen bond donor/acceptor counts (e.g., 2 donors, 4 acceptors) influence solubility in polar solvents like DMSO or water .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition temperatures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for quinazolinone derivatives?

  • Analog Synthesis : Introduce substituents at the 4-phenyl or piperidine positions (e.g., halogenation, alkylation) to modulate bioactivity .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, CYP450 isoforms) using IC50_{50} measurements. For example, replace the 3-methyl group with bulkier substituents to assess steric effects on binding .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with active sites .

Q. What methodologies are recommended for evaluating the compound’s bioactivity against enzyme targets?

  • Enzyme Inhibition Assays : Use fluorometric or colorimetric substrates (e.g., CYP3A4 inhibition assays with midazolam as a probe) .
  • Cell-Based Models : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with positive controls (e.g., doxorubicin) .
  • Pharmacokinetic Profiling : Measure GI absorption and BBB permeability using Caco-2 or PAMPA assays .

Q. How can researchers resolve contradictions in synthesis yields or bioactivity data?

  • Yield Optimization : Vary reaction parameters systematically (e.g., solvent polarity, catalyst loading) to identify optimal conditions. For example, switching from ethanol to DMF may improve coupling efficiency .
  • Data Validation : Replicate experiments with purified intermediates to rule out impurities. Use orthogonal analytical methods (e.g., HPLC purity >95%) .
  • Statistical Analysis : Apply ANOVA to compare bioactivity results across multiple batches and identify outliers .

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